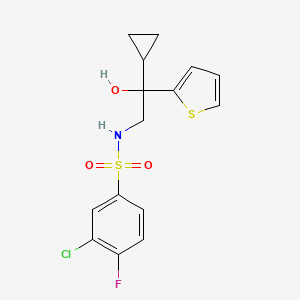

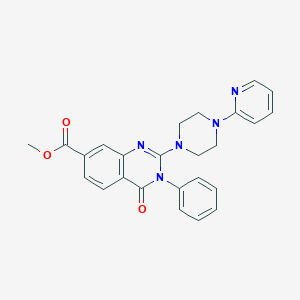

tert-Butyl (1R*,4R*)-4-(4-nitrobenzylamino)cyclohexylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

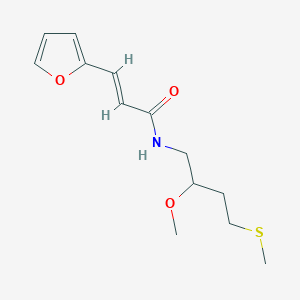

Tert-Butyl (1R*,4R*)-4-(4-nitrobenzylamino)cyclohexylcarbamate, commonly known as NBBC, is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool. NBBC is a selective inhibitor of the SLC22A1 transporter, which plays a crucial role in the transport of organic cations across cell membranes.

科学的研究の応用

Convenient Synthesis of Bifunctional Tetraaza Macrocycles

Researchers have developed a convenient synthesis method for 4-nitrobenzyl-substituted macrocyclic tetraamines, leading to bifunctional poly(amino carboxylate) chelating agents. These agents are synthesized through cyclization of (4-nitrobenzyl)-ethylenediamine with BOC-protected amino disuccinimido esters, yielding macrocyclic diamides. This process demonstrates the versatility of tert-butyl (1R*,4R*)-4-(4-nitrobenzylamino)cyclohexylcarbamate in forming complex macrocyclic structures with potential applications in chelation therapy and radiopharmaceuticals (McMurry, Brechbiel, Kumar, & Gansow, 1992).

Synthesis, Structure, DNA/Protein Binding, and Anticancer Activity

A study on the synthesis and characterization of Schiff base ligands and their cyclometalated mononuclear piano-stool complexes reveals the potential of such compounds, including those derived from (4-nitrobenzylidene)(4-tert-butylphenyl)amine, in binding efficiently with calf thymus DNA and bovine serum albumin. These interactions suggest the applicability of tert-butyl (1R*,4R*)-4-(4-nitrobenzylamino)cyclohexylcarbamate derivatives in anticancer therapies and as tools in molecular biology (Mukhopadhyay et al., 2015).

Aza-Allyl Conjugate Addition-Michael Addition-Ring Closure Reaction

The reaction involving the sodium anion of (S)-N-(alpha-methylbenzyl)allylamine with tert-butyl cinnamate showcases a unique tandem reaction sequence resulting in chiral aminocyclohexanes. This method illustrates the compound's role in creating highly stereoselective and complex molecular architectures, beneficial for synthesizing pharmaceuticals and natural product analogs (Koutsaplis et al., 2007).

Extraction of Rubidium from Brine Sources

The compound's derivatives have been investigated for the selective extraction of rubidium from brine sources, indicating its utility in separation technologies and the recovery of valuable metals from natural sources (Wang, Che, & Qin, 2015).

N-(Boc) Nitrone Equivalents

The synthesis of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates showcases its use as N-(Boc)-protected nitrones, useful in organic synthesis for generating N-(Boc)hydroxylamines. This highlights the compound's versatility as a building block in creating complex organic molecules (Guinchard, Vallée, & Denis, 2005).

特性

IUPAC Name |

tert-butyl N-[4-[(4-nitrophenyl)methylamino]cyclohexyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O4/c1-18(2,3)25-17(22)20-15-8-6-14(7-9-15)19-12-13-4-10-16(11-5-13)21(23)24/h4-5,10-11,14-15,19H,6-9,12H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXOFLUZOJPYBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001119092 |

Source

|

| Record name | Carbamic acid, N-[trans-4-[[(4-nitrophenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001119092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1286275-33-9 |

Source

|

| Record name | Carbamic acid, N-[trans-4-[[(4-nitrophenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001119092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-Methylphenyl)-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide](/img/structure/B2929433.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2929434.png)

![N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2929436.png)

![methyl 5-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}-2-furoate](/img/structure/B2929440.png)

![2-[[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2929441.png)